

I-BRD9 epigenetic probes characterization

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Compound Focus: I-BRD9

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Core Characterization of I-BRD9

The table below summarizes the fundamental properties of **I-BRD9** as a chemical probe.

Property	Description
Chemical Name	I-BRD9 (also known as GSK602) [1]
CAS Number	1714146-59-4 [2] [3] [1]
Molecular Formula	$C_{22}H_{22}F_3N_3O_3S_2$ [2] [1]
Molecular Weight	497.55 g/mol [2] [1]
Target	Bromodomain-containing protein 9 (BRD9) [2] [3] [4]
Primary Mechanism	Potent and selective inhibitor of the BRD9 bromodomain; binds to the acetyl-lysine binding site, disrupting interaction with histones [4] [5] [6].
Solubility	Soluble in DMSO (20 mg/mL) [3].

Selectivity and Binding Affinity

A key strength of **I-BRD9** is its high selectivity for BRD9 over closely related bromodomains. The following table compares its affinity against primary and off-targets.

Target	Assay Type	Affinity (pIC50/IC50/KD)	Selectivity Note
BRD9	Cell-free assay [1]	pIC50 = 7.3 [2] [1]	Reference value
BRD9	TR-FRET [2]	pIC50 = 7.3 μ M	---
BRD9	NanoBRET (cellular) [2] [1]	IC50 = 0.158 μ M [1]	Confirms cell permeability and activity
BRD4 (BD1)	TR-FRET [2]	pIC50 = 5.3 μ M	>700-fold selectivity over BET family [2] [3] [1]
BRD7	Not specified [2]	>200-fold selectivity [2] [3] [1]	Over the highly homologous BRD7

Cellular Activity and Phenotypic Outcomes

Treatment with **I-BRD9** produces consistent phenotypic effects across different cell and disease models, as summarized below.

Cell Type / Model	Treatment Concentration	Observed Phenotypic Effects
Acute Myeloid Leukemia (AML) cells (e.g., NB4, MV4-11) [7]	Dose-dependent	Significant growth inhibition, decreased DNA synthesis (Edu incorporation), induced apoptosis (caspase-3/9 and PARP cleavage), cell cycle arrest [7].
Uterine Fibroid (UF) Cells (HuLM) [8] [9]	1-25 μ M	Decreased cell proliferation, reduced extracellular matrix (fibronectin) deposition, induced G1 cell cycle arrest, increased apoptosis and necrosis [8] [9].

Cell Type / Model	Treatment Concentration	Observed Phenotypic Effects
Kasumi-1 cells (AML) [2]	10 μ M for 6 hours	Downregulation of genes in oncology and immune response pathways (e.g., CLEC1, DUSP6, FES, SAMSN1) [2].

Key Experimental Protocols

To help you evaluate and potentially replicate key findings, here are the methodologies used in critical experiments.

- **Cell Viability Assay (CCK-8)**

- **Purpose:** To explore the growth inhibitory effects of **I-BRD9** [7].
- **Protocol:** Seed cells (e.g., 1×10^4 AML cells) in 96-well plates. Treat with a concentration gradient of **I-BRD9** for a set time (e.g., 72 hours). Add 10 μ L of CCK-8 solution to each well and incubate for 2-3 hours. Measure the absorbance at 450 nm using a microplate reader [7].

- **Apoptosis Analysis via Flow Cytometry**

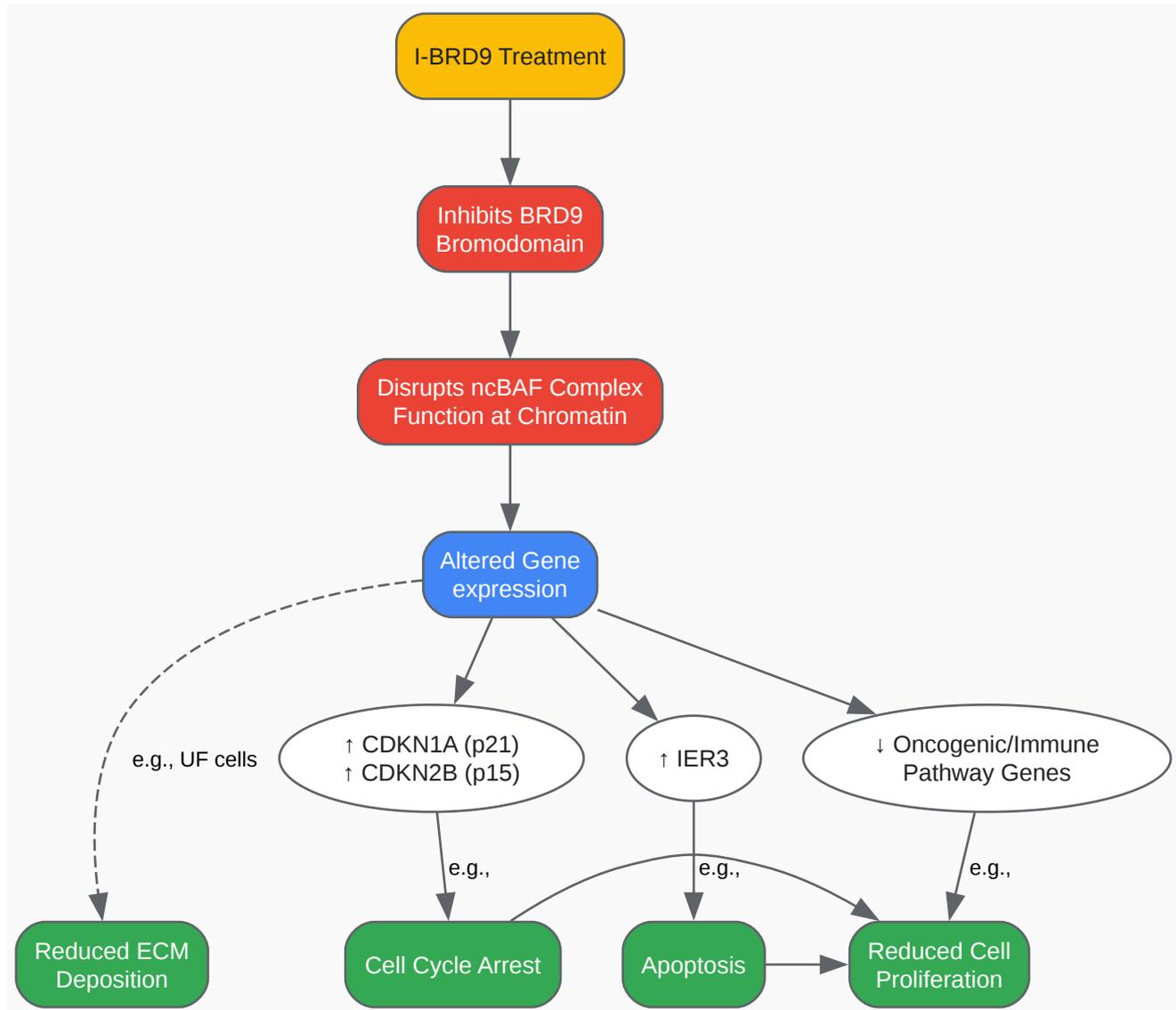
- **Purpose:** To examine the effects of **I-BRD9** on cell death [7].
- **Protocol:** Treat cells accordingly, collect and wash them with PBS. Stain the cells with Annexin V in binding buffer for 20 minutes at room temperature in the dark. Wash with PBS, then add Propidium Iodide (PI). Analyze the samples on a flow cytometer (e.g., BD FACSCANTO II). Cells stained with Annexin V+/PI- are in early apoptosis, while Annexin V+/PI+ are in late apoptosis/necrosis [7].

- **Gene Expression Analysis via qRT-PCR**

- **Purpose:** To analyze changes in gene expression after BRD9 inhibition [7].
- **Protocol:** Extract total RNA using TRIzol. Reverse transcribe 1 μ g of RNA into cDNA. Perform qRT-PCR with SYBR Green Master Mix on a real-time PCR system. Analyze the expression of target genes (e.g., IER3, CDKN1A, CDKN2B) relative to control genes [7].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes how **I-BRD9** treatment leads to observed cellular phenotypes, based on data from the cited studies.



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This diagram illustrates the cascade of events from **I-BRD9** binding to phenotypic outcomes, highlighting key regulatory genes involved [7] [8] [9].

Conclusion

In summary, the experimental data confirms that **I-BRD9 is a potent, selective, and cell-active chemical probe for the BRD9 bromodomain**. Its well-characterized effects in inhibiting proliferation, inducing cell cycle arrest, and promoting apoptosis across multiple disease models make it a valuable tool for probing BRD9 biology and validating it as a therapeutic target.

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